
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one, also known as DMDD, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMDD belongs to the class of benzofuran compounds and is characterized by its ability to act as a potent inhibitor of the enzyme monoamine oxidase (MAO).
Mecanismo De Acción
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one acts as a potent and selective inhibitor of MAO, with a preference for the MAO-B isoform. The inhibition of MAO-B activity by this compound leads to an increase in the levels of dopamine, which has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, reduce the accumulation of beta-amyloid protein, and inhibit the formation of reactive oxygen species. In vivo studies have shown that this compound can improve cognitive function, reduce motor deficits, and protect against neurotoxicity induced by various agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one in lab experiments is its high potency and selectivity for MAO-B, which allows for precise modulation of dopamine levels. This compound is also relatively stable and can be easily synthesized and purified. However, one of the limitations of using this compound is its potential toxicity, especially at high doses. Careful dose-response studies are required to ensure the safety of using this compound in experimental settings.
Direcciones Futuras
There are several future directions for the use of (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one in scientific research. One potential application is in the development of novel therapies for neurodegenerative disorders such as Parkinson's disease. This compound may also have potential in the treatment of depression and other mood disorders, as well as in the prevention of age-related cognitive decline. Further studies are needed to elucidate the precise mechanisms of action of this compound and to explore its potential therapeutic applications.
Métodos De Síntesis
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one can be synthesized through a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde and 2-methyl-4H-benzo[b][1,4]oxazine-3,7-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one has been extensively used in scientific research as a tool to investigate the role of MAO in various physiological and pathological conditions. MAO is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have significant effects on behavior and mood.
Propiedades
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-15(22-3)8-7-14-18(20)17(24-19(11)14)9-12-5-6-13(21-2)10-16(12)23-4/h5-10H,1-4H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRALIAPGBZHO-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

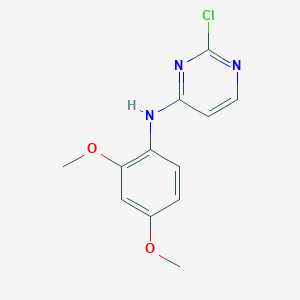
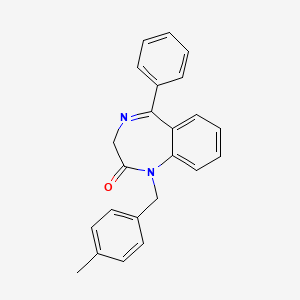
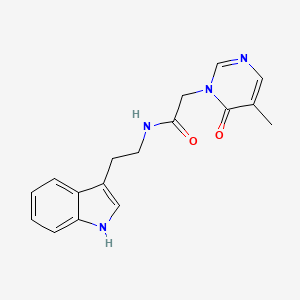
![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)
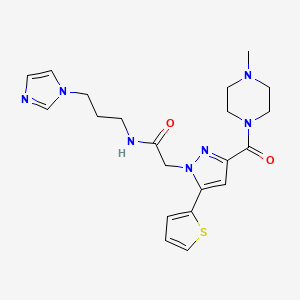
![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)
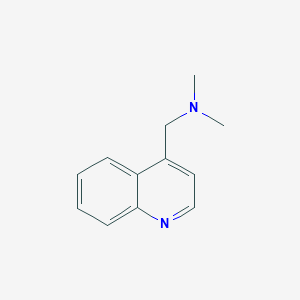
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide](/img/structure/B3010753.png)